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Compound of Interest

Compound Name:
3-amino-N-

phenylbenzenesulfonamide

Cat. No.: B1265495 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies of

benzenesulfonamide derivatives, including structures similar to 3-amino-N-
phenylbenzenesulfonamide, with various isoforms of carbonic anhydrase (CA). While specific

docking data for 3-amino-N-phenylbenzenesulfonamide is not extensively available in the

reviewed literature, this document summarizes findings for structurally related compounds,

offering valuable insights into their potential as carbonic anhydrase inhibitors. The data

presented is compiled from multiple research articles and aims to provide a clear comparison of

binding affinities and inhibitory potencies.

Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity and, where available, the

calculated binding energies of various benzenesulfonamide derivatives against different human

carbonic anhydrase (hCA) isoforms. This data is crucial for comparing the potency and

selectivity of these potential inhibitors.
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Compound
Target
Isoform

Inhibition
Constant
(Kᵢ) (nM)

IC₅₀ (nM)
Binding
Energy
(kcal/mol)

Reference

Acetazolamid

e (AZA) -

Standard

hCA II - - - [1]

Acetazolamid

e (AZA) -

Standard

hCA IX 25 - - [1]

Novel

Benzenesulfo

namides

Compound 7f

(N-

substituted-β-

d-

glucosamine

derivative)

hCA IX - 10.01 - [1]

Compounds

7e, 7i, 7k, 7l
hCA IX - <20 - [1]

SLC-0111

(ureido-

bearing

benzenesulfo

namide)

hCA IX - - - [2][3]

Phenylethyny

lbenzenesulfo

namide

Derivatives

para-

substituted

derivatives

hCA IX, XII

low

nanomolar

range

- - [4]
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meta-

substituted

derivatives

hCA I, IX, XII

low

nanomolar

range

- - [4]

ortho-

substituted

derivatives

hCA XII
significant

inhibition
- - [4]

Tetrafluorobe

nzenesulfona

mide

Derivatives

Compounds

4 & 5
hCA IX 1.5 - 38.9 - - [5]

Compounds

4 & 5
hCA XII 0.8 - 12.4 - - [5]

Hydrazonobe

nzenesulfona

mide

Derivatives

Various

derivatives
hCA II, IX, XII

low

nanomolar

levels

- - [6]

Dihydropyrimi

din(thi)one

Derivatives

Compound

13a
hCA IX 3.5 - - [7]

Compound

13a
hCA XII 8.5 - - [7]

Compound

23
hCA IX 8.9 - - [7]
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Compound

23
hCA XII 5.3 - - [7]

3-amino-4-

hydroxybenz

enesulfonami

de

Derivatives

Dimer 18
hCA

I,II,VII,IX,XIV

Kd = 0.0077 -

0.53 µM
- - [8]

Experimental Protocols
The following section outlines a generalized methodology for molecular docking studies of

benzenesulfonamide derivatives with carbonic anhydrase, based on protocols described in the

cited literature.[1][2][9]

Protein Preparation
Source: The three-dimensional crystal structures of the target human carbonic anhydrase

isoforms (e.g., hCA I, II, IX, XII) are retrieved from the Protein Data Bank (PDB).[1]

Preprocessing: The protein structures are prepared for docking by removing water molecules

and any co-crystallized ligands. Hydrogen atoms are added, and non-polar hydrogens are

merged. Charges are assigned using appropriate force fields (e.g., Kollman charges). The

protein is treated as a rigid entity in most standard docking protocols.

Ligand Preparation
Structure Generation: The 2D structures of the benzenesulfonamide derivatives are drawn

using chemical drawing software and converted to 3D structures.

Energy Minimization: The 3D structures of the ligands are subjected to energy minimization

using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy

conformation of the ligand.
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Torsion Angles: Flexible torsions in the ligand are identified and allowed to rotate freely

during the docking process to explore different binding poses.[1]

Molecular Docking
Software: Commonly used software for molecular docking includes AutoDock, Vina, and

GOLD.[1][10]

Grid Box Definition: A grid box is defined around the active site of the carbonic anhydrase.

The dimensions of the grid box are set to be large enough to encompass the entire binding

pocket, allowing the ligand to move and rotate freely within this defined space.[1] The active

site is typically centered around the catalytic zinc ion.

Docking Algorithm: A genetic algorithm or other search algorithms are employed to explore

the conformational space of the ligand within the active site of the protein. The algorithm

generates a population of possible binding poses and iteratively refines them to find the most

favorable interactions.

Scoring Function: A scoring function is used to estimate the binding affinity for each

generated pose. The poses are then ranked based on their predicted binding energy. The

pose with the lowest binding energy is typically considered the most likely binding mode.

Analysis of Docking Results
Binding Mode Analysis: The best-ranked docking poses are visually inspected to analyze the

interactions between the ligand and the protein. Key interactions, such as hydrogen bonds,

hydrophobic interactions, and coordination with the active site zinc ion, are identified.[11][12]

Binding Energy Calculation: The binding free energies can be estimated using methods like

MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) for a more accurate

prediction of binding affinity.[10][13]

Visualizations
The following diagrams illustrate the typical workflow and key interactions in molecular docking

studies of benzenesulfonamides with carbonic anhydrase.
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Caption: A generalized workflow for molecular docking studies.
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Caption: Key interactions of benzenesulfonamides in the CA active site.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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